molecular formula C17H19N3O5S2 B2537291 N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide CAS No. 873809-40-6

N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2537291
CAS RN: 873809-40-6
M. Wt: 409.48
InChI Key: JWXAVLZJUGZFJX-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide” is a chemical compound that has been studied for its potential as a multi-target-directed ligand . The compound is one of eight derivatives synthesized in a study, which were found to have a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide” and its derivatives were characterized using NMR, FTIR, and elemental analysis .

Scientific Research Applications

Biofouling Prevention in Reverse Osmosis Systems

Biocide Application

A review highlights the use of non-oxidizing biocides, including thiazoles and sulfonamides, in preventing biofouling of polyamide membranes in reverse osmosis (RO) technologies. These compounds, due to their antimicrobial efficiency and compatibility with membrane systems, are studied for their potential to offer safer alternatives to chlorine-based treatments, which damage membranes and generate harmful byproducts. However, the search for eco-friendly and safe antifouling agents remains an ongoing challenge (Luiz H. Da-Silva-Correa et al., 2022).

DNA Interaction Studies

Fluorescent DNA Staining

Compounds like Hoechst 33258, which share structural features such as benzimidazole rings with the query compound, are used extensively in biochemistry for staining DNA. These compounds bind to the minor groove of DNA, highlighting the utility of aromatic heterocycles in designing molecular probes for biological studies. This application underlines the potential of similar compounds in research focused on understanding genetic material and its organization (U. Issar & R. Kakkar, 2013).

Advanced Oxidation Processes

Environmental Remediation

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water treatments utilizes analogs of the query compound. This work emphasizes the role of specific chemical functionalities in promoting the degradation of pollutants, leading to the generation of less harmful by-products. Such studies are crucial for developing more efficient and environmentally friendly methods for water purification (Mohammad Qutob et al., 2022).

Alzheimer's Disease Research

Amyloid Imaging

The development of imaging ligands for detecting amyloid plaques in Alzheimer's disease patients employs compounds with functionalities akin to the query molecule. These imaging agents facilitate the in vivo measurement of amyloid in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's and aiding in the early detection of the disease. The research underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).

Mechanism of Action

The compound and its derivatives were tested for biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The compound 3h showed the highest antioxidant and α-glucosidase inhibition activities . Compounds 3d and 3h were found to be significant bacterial inhibitors .

Future Directions

The study suggests that most of the derivatives, including “N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide”, are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-11-15(12(2)21)26-17(18-11)19-16(22)13-4-3-5-14(10-13)27(23,24)20-6-8-25-9-7-20/h3-5,10H,6-9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXAVLZJUGZFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide

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